molecular formula C9H9Cl B8471179 1-Chloro-4-(prop-1-en-1-yl)benzene CAS No. 1879-53-4

1-Chloro-4-(prop-1-en-1-yl)benzene

Cat. No. B8471179
Key on ui cas rn: 1879-53-4
M. Wt: 152.62 g/mol
InChI Key: HAZZRKZNTNNBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05317069

Procedure details

Placing 2 g (83 mmol) of dry magnesium into a 250 mL flask equipped with a condenser, a dropping funnel and a magnetic stirrer, the reaction was carried out in a nitrogen atmosphere. The magnesium was initially activated by adding 1 mL of p-chloro-methylstyrene (Aldrich, Germany) with 0.5 g iodine in 5 mL THF at 50° C. for a period of 30 minutes. Into the mixture a solution of 11 g (72 mmol) of p-chloro-α-methylstyrene in 50 mL THF was dropped over a period of 12 hours under reflux. The reaction mixture was cooled to 40° C., then 7.8 g (72 mmol) of chlorotrimethylsilane (Fluka, Japan) in 30 mL of THF were added dropwise and reacted for 24 hours. After the reaction was completed, a large amount of water was added and the reaction mixture was extracted with ether. The ether layer was dried over magnesium sulfate, and distilled under reduced pressure, bp 66°-67° C./2 mmHg. Yield, 56%. The colorless liquid crude product was purified by column chromatography, which was performed on silica gel using n-hexane as an eluent. The product was identified by IR and 1H-NMR spectroscopy.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
11 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
7.8 g
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].ClC1C=CC(C=CC)=CC=1.II.Cl[C:15]1[CH:23]=[CH:22][C:18]([C:19]([CH3:21])=[CH2:20])=[CH:17][CH:16]=1.Cl[Si:25]([CH3:28])([CH3:27])[CH3:26]>C1COCC1.O>[CH3:26][Si:25]([CH3:28])([CH3:27])[C:15]1[CH:23]=[CH:22][C:18]([C:19]([CH3:21])=[CH2:20])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
ClC1=CC=C(C=CC)C=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
II
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
11 g
Type
reactant
Smiles
ClC1=CC=C(C(=C)C)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
7.8 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser, a dropping funnel and a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
reacted for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure, bp 66°-67° C./2 mmHg
CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
The colorless liquid crude product was purified by column chromatography, which

Outcomes

Product
Name
Type
Smiles
C[Si](C1=CC=C(C(=C)C)C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.